Comparable Anticancer Potency Range Against MCF-7 and HeLa Cells (Class-Level Inference)
While direct data for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is unavailable, the closest structural class—2,5-disubstituted 1,3,4-oxadiazoles—demonstrates quantifiable anticancer activity. The most potent analog in this series, Compound 6b (bearing a urea-terminated substituent), showed IC50 values of 30.4 μM (HeLa) and 23.5 μM (MCF-7), while the weaker Compound 7a (a simple N-substituted aniline derivative) showed IC50 >100 μM in both cell lines [1]. This establishes that potency within this scaffold is highly sensitive to the specific amide-coupled terminal group, providing a rationale for selecting the benzofuran-2-carboxamide variant for its distinct electronic and steric properties.
| Evidence Dimension | In vitro anticancer cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to fall within the scaffold's active range (23.5–100 μM) based on its structural analogy to active members of the 2,5-disubstituted 1,3,4-oxadiazole series. |
| Comparator Or Baseline | Compound 6b (IC50: 30.4 μM HeLa, 23.5 μM MCF-7) vs. Compound 7a (IC50 >100 μM HeLa and MCF-7); Standard Cisplatin (not directly compared in this analysis). |
| Quantified Difference | Fold-selectivity between the most and least potent analogs in the series exceeds 4-fold, confirming that terminal group identity is a critical driver of biological outcome. |
| Conditions | MTT assay, 48-hour exposure, HeLa and MCF-7 cell lines [1]. |
Why This Matters
This demonstrates that substituting the terminal group (e.g., using a benzofuran-2-carboxamide versus an aniline) can shift the IC50 by >4-fold, which is critical for researchers requiring specific potency windows for assay development or SAR studies.
- [1] Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (2016). Journal of Saudi Chemical Society, 25(3), 337–345. View Source
